![molecular formula C11H14ClFN2 B1383730 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2059938-39-3](/img/structure/B1383730.png)
2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Overview
Description
2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride (2FMEHCl) is a synthetic derivative of the indole nucleus found in many naturally occurring alkaloids. It is used as a research chemical for various scientific research applications.
Scientific Research Applications
Amine-Induced Rearrangements : Amine-induced rearrangements of related indole derivatives have been explored. These rearrangements yield a variety of products, including β-substituted tryptamines and indole β-aminoketones, which are of interest in synthetic chemistry and pharmacology (Sanchez & Parcell, 1990).
Synthesis and Structural Evaluation : The synthesis and crystal structures of closely related indole derivatives have been reported. These studies involve the Diels-Alder cycloaddition and Mannich reactions, contributing to the understanding of indole chemistry (Kukuljan, Kranjc & Perdih, 2016).
Antimicrobial and Antiinflammatory Activities : Research into heterocycles derived from indole carbohydrazides, including those with fluoro substitutions, has shown promising antimicrobial, antiinflammatory, and antiproliferative activities. These findings are significant for the development of new therapeutic agents (Narayana, Ashalatha, Raj & Sarojini, 2009).
Analgesic and Anti-Inflammatory Activities : The synthesis of novel indole derivatives has shown potential in producing compounds with analgesic and anti-inflammatory properties. Such research contributes to the development of new drugs with reduced side effects (Rajashree & Harinath, 2011).
Fluorogenic Reagent for Detection of Amines : A fluorogenic reagent based on a related structure has been developed for analyzing primary amines. This is important in biochemical and pharmaceutical analysis (Chen & Novotny, 1997).
Nickel Ferrite Nanoparticles in Synthesis : The use of nickel ferrite nanoparticles in the synthesis of indole derivatives has been explored, demonstrating the utility of these nanoparticles in facilitating chemical reactions (Rao et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis : Studies on the crystal structure and Hirshfeld surface analysis of closely related hydrochloride salts provide insights into the molecular interactions and crystal packing of these compounds (Ullah & Stoeckli-Evans, 2021).
Synthesis of Indole Alkaloids : Research into the synthesis of indole alkaloids from marine sponges reveals the potential of these natural products in drug discovery and development (McKay, Carroll, Quinn & Hooper, 2002).
properties
IUPAC Name |
2-(6-fluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLXZMCDSMOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)F)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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